Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) classified as an antidepressant. [, , ] It is a synthetic compound primarily utilized in research for its specific interaction with the noradrenergic system. [, ] Reboxetine is a valuable tool in investigating the role of norepinephrine in various physiological and pathological processes, including depression, anxiety, and cardiovascular function. [, , , ]
Reboxetine's molecular structure consists of a 2-ethoxyphenoxy ring linked to a morpholine ring via a propanol bridge. [] It exists as two enantiomers, (R,R)-reboxetine and (S,S)-reboxetine, due to the presence of two chiral centers. [, ] The (S,S)-enantiomer is the more pharmacologically active form. [, ]
Reboxetine exerts its effects by selectively binding to and inhibiting the norepinephrine transporter (NET). [, , , ] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, resulting in increased extracellular norepinephrine levels. [, , , ] This increase in norepinephrine concentration is thought to be responsible for its therapeutic effects in various conditions. [, , , ] Reboxetine exhibits minimal affinity for other monoamine transporters, such as the serotonin and dopamine transporters, and for a wide range of neurotransmitter receptors, contributing to its selectivity for the noradrenergic system. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: